Bienvenue dans la boutique en ligne BenchChem!

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Monoamine oxidase B Parkinson's disease Neuroprotection

N-(4-Morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 313700-77-5) is a synthetic small molecule (C19H20N2O4, MW 340.38) consisting of a 2,3-dihydro-1,4-benzodioxine core linked via a 6-carboxamide bridge to a 4-morpholin-4-ylaniline moiety. The compound belongs to the benzodioxane chemical class, a privileged scaffold widely employed in medicinal chemistry for targets including GPCRs, ion channels, and enzymes.

Molecular Formula C19H20N2O4
Molecular Weight 340.4g/mol
CAS No. 313700-77-5
Cat. No. B509199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS313700-77-5
Molecular FormulaC19H20N2O4
Molecular Weight340.4g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H20N2O4/c22-19(14-1-6-17-18(13-14)25-12-11-24-17)20-15-2-4-16(5-3-15)21-7-9-23-10-8-21/h1-6,13H,7-12H2,(H,20,22)
InChIKeyUMCUXVBOQQJFPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 313700-77-5): Core Identity and Procurement Baseline


N-(4-Morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 313700-77-5) is a synthetic small molecule (C19H20N2O4, MW 340.38) consisting of a 2,3-dihydro-1,4-benzodioxine core linked via a 6-carboxamide bridge to a 4-morpholin-4-ylaniline moiety . The compound belongs to the benzodioxane chemical class, a privileged scaffold widely employed in medicinal chemistry for targets including GPCRs, ion channels, and enzymes . High-purity (>95%) research-grade material is available from multiple specialty chemical suppliers, making it accessible as a screening hit or lead optimization starting point .

Why Generic Substitution of Benzodioxine-6-carboxamide Analogs Risks Irreproducible Results


Within the benzodioxine-6-carboxamide chemotype, subtle structural modifications produce divergent biological activity profiles. The 6-carboxamide regioisomer (as in the target compound) is distinct from the 2-carboxamide variant (e.g., CAS 876707-61-8) and from benzodioxine amides bearing alternative amine substituents (e.g., chlorophenoxyethyl, dimethylaminomethylphenethyl). Even among close morpholinophenyl analogs, the position of the morpholine substitution on the phenyl ring and the regioisomerism of the benzodioxine carboxamide attachment have been shown to alter potency against MAO-B and other enzymatic targets by several orders of magnitude within congeneric series reported in peer-reviewed literature [1]. Blind substitution without confirmatory bioassay data therefore carries a high risk of off-target profiles, loss of activity, and irreproducible pharmacological findings.

Quantitative Differentiation Evidence for N-(4-Morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


MAO-B Inhibitory Potency: Benzodioxane Core Privilege vs. Sesamol Analogs

The 2,3-dihydro-1,4-benzodioxine scaffold, which forms the core of the target compound, is a validated pharmacophore for MAO-B inhibition. In a direct comparative study, benzodioxane derivatives as a class exhibited MAO-B IC50 values ranging from 0.045 to 0.947 μM, whereas the homologous sesamol (1,3-benzodioxole) series showed markedly weaker inhibition with IC50 values from 0.164 to 7.29 μM [1]. This establishes the benzodioxane core itself as a key determinant of potency superior to the benzodioxole isostere. Although the specific contribution of the 4-morpholin-4-ylphenyl carboxamide substitution on the target compound has not been published in head-to-head assays against other benzodioxane-6-carboxamides, the core privilege provides a rational basis for prioritizing this chemotype.

Monoamine oxidase B Parkinson's disease Neuroprotection

Regioisomeric Differentiation: 6-Carboxamide vs. 2-Carboxamide Benzodioxine Amides

The target compound is the 6-carboxamide regioisomer of 2,3-dihydro-1,4-benzodioxine coupled to a 4-morpholinophenylamine. A distinct analog, N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 876707-61-8), bears the identical amine substituent but with the carboxamide attached at the 2-position of the benzodioxine ring rather than the 6-position. This regioisomeric difference alone is known to generate distinct biological fingerprints in benzodioxine amide series, with the 6-carboxamide derivatives often exhibiting superior enzymatic inhibition compared to 2-carboxamide counterparts in published SAR studies on related chemotypes [1]. No head-to-head bioactivity data comparing these two specific compounds is publicly available; procurement decisions should therefore be guided by the intended pharmacophore hypothesis.

Regioisomerism Structure-activity relationship Target engagement

Morpholine Solubility and Drug-Likeness Advantage vs. Non-Morpholine Benzodioxine Amides

The 4-morpholin-4-ylphenyl substituent in the target compound introduces a tertiary amine (pKa ~8.3 for morpholine) capable of forming water-soluble hydrochloride salts at physiological pH . This contrasts with non-morpholine benzodioxine-6-carboxamide analogs such as N-[2-(4-chlorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide , which lack a basic ionizable center and are predicted to exhibit lower aqueous solubility. While no experimental solubility comparison of these specific compounds has been published, the morpholine ring is an established pharmaceutical strategy for enhancing solubility and bioavailability, as evidenced by its incorporation into multiple marketed drugs .

Aqueous solubility Drug-likeness Morpholine pharmacokinetics

Evidence-Backed Application Scenarios for N-(4-Morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


MAO-B Inhibitor Lead Optimization and Parkinson's Disease Drug Discovery

The benzodioxane core of this compound is a validated MAO-B inhibitory scaffold, with congeneric series demonstrating IC50 values as low as 0.045 μM against recombinant human MAO-B [1]. The target compound can serve as a starting point for SAR expansion around the morpholinophenyl amide substituent, with the goal of improving potency and selectivity. The morpholine group additionally provides a solubilizing handle for formulation development, making this compound suitable for in vitro enzymatic assays and initial cell-based neuroprotection studies where aqueous compatibility is required. Users should benchmark in-house MAO-B IC50 data against published benzodioxane series to quantify the added value of the 4-morpholinophenyl substitution.

Regioisomeric Selectivity Profiling in Benzodioxine Chemical Biology

The 6-carboxamide regioisomerism of this compound distinguishes it from the 2-carboxamide variant (CAS 876707-61-8), enabling systematic investigation of how benzodioxine oxygen presentation affects target binding . Researchers studying the steric and electronic determinants of benzodioxine engagement with enzymes, GPCRs, or ion channels should acquire both regioisomers for paired testing. The commercial availability of structurally verified, high-purity material (>95%) allows for reproducible side-by-side comparisons without the confound of in-house synthetic variability.

Aqueous-Formulation-Compatible Phenotypic Screening

Unlike neutral benzodioxine-6-carboxamide analogs (e.g., N-[2-(4-chlorophenoxy)ethyl] derivatives ), the morpholine moiety in this compound enables hydrochloride salt formation, facilitating dissolution in aqueous buffers at concentrations suitable for cell-based phenotypic screens. This property is particularly relevant for high-content imaging assays, organ-on-a-chip platforms, and zebrafish embryo toxicity studies where DMSO concentrations must be minimized to avoid vehicle-mediated artifacts. Procurement of this specific analog circumvents the solubility limitations encountered with more lipophilic benzodioxine amides.

Morpholine-Containing Fragment or Lead-Like Library Enrichment

With a molecular weight of 340.38 g/mol and a morpholine ring (a recognized privileged structure in medicinal chemistry), this compound meets lead-like physicochemical criteria for library enrichment . Its 1,4-benzodioxine core offers multiple vectors for further derivatization (positions 2, 3, 5, 7, and 8), making it a suitable starting fragment for diversity-oriented synthesis or parallel library construction. Procurement in 95%+ purity ensures that downstream chemistry yields meaningful SAR data without the confounding effects of impurities.

Quote Request

Request a Quote for N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.